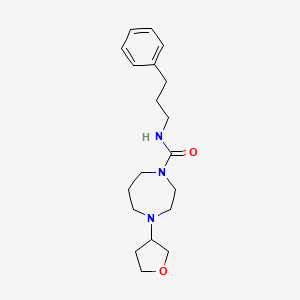

4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYXKVVPTOWMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NCCCC2=CC=CC=C2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the diazepane intermediate with a tetrahydrofuran derivative, often using a nucleophilic substitution reaction.

Attachment of the Phenylpropyl Group: The final step involves the alkylation of the diazepane-tetrahydrofuran intermediate with a phenylpropyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and tetrahydrofuran moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(3-phenylpropyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate

- N-(3-phenylpropyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-sulfonamide

Uniqueness

4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is a diazepane derivative with a complex structure that suggests potential applications in medicinal chemistry. Its molecular formula is . This compound is categorized under carboxamides and heterocycles, indicating its relevance in the development of pharmaceuticals targeting various biological pathways, particularly those associated with neurological and inflammatory conditions.

Structural Characteristics

The compound features a diazepane ring fused with an oxolane moiety and a phenylpropyl side chain. This unique structure may influence its biological activity by modulating interactions with biological targets.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities, including:

- Neurological Effects : Potential applications in treating neurological disorders due to its structural resemblance to other known neuroactive compounds.

- Anti-inflammatory Properties : The presence of the carboxamide group may enhance anti-inflammatory effects, making it a candidate for further studies in inflammatory disease models.

Case Study: Structure-Activity Relationship (SAR)

A study on structurally related compounds identified key features influencing biological activity. The following table summarizes findings from SAR studies relevant to diazepane derivatives:

| Compound Name | IC50 (μM) | Mechanism of Action | Target |

|---|---|---|---|

| Compound A | 5.27 | Inhibition of M pro | SARS-CoV-2 |

| Compound B | 16.74 | Modulation of PKM2 | Cancer |

| Compound C | 3.64 | Anti-inflammatory | Inflammation |

These findings suggest that modifications to the diazepane structure can significantly impact pharmacological efficacy.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical routes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of synthesized compounds .

Q & A

Q. What are the established synthetic routes for 4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, starting with the construction of the diazepane ring, followed by functionalization with oxolan-3-yl and 3-phenylpropyl groups. Key steps include:

- Ring formation : Cyclization of precursors under controlled temperature (e.g., 60–80°C) and solvent systems (e.g., acetonitrile or DMF) .

- Coupling reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 3-phenylpropyl moiety .

- Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization to achieve ≥95% purity . Yield optimization requires precise control of catalysts (e.g., palladium for cross-coupling) and reaction time to minimize side products .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm the diazepane ring structure, oxolan substituents, and amide linkages. Aromatic protons from the phenylpropyl group appear at δ 7.2–7.4 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 358.21) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 255 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are applicable to evaluate its bioactivity?

Initial screens include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s structural similarity to known inhibitors .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction conditions for scalable synthesis?

- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters. For example, a 2 factorial design reduces experiments while maximizing yield .

- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .

- Case study: A study on similar diazepane derivatives achieved 85% yield by optimizing solvent (acetonitrile:water 4:1) and temperature (70°C) via RSM .

Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?

- Molecular docking : Simulate binding to targets (e.g., G-protein-coupled receptors) using AutoDock Vina. The oxolan group may enhance hydrophobic interactions .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity. Fluorine or chlorine substitutions on phenyl groups often boost potency .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .

- Compound stability : Test degradation under storage conditions (e.g., -20°C vs. 4°C) using stability-indicating HPLC .

- Meta-analysis : Pool data from multiple studies to identify trends. For example, conflicting antimicrobial results may reflect strain-specific susceptibility .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 25 mg/mL in PBS) .

- Nanoparticle encapsulation : Use PLGA nanoparticles to sustain release and improve oral bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.